Anthra[2,3-c]furan-1,3-dione
Description
Contextualization within Fused Polycyclic Aromatic Compounds and Heterocyclic Chemistry
Anthra[2,3-c]furan-1,3-dione is a chemical compound that belongs to two significant classes of organic molecules: polycyclic aromatic compounds (PACs) and heterocyclic compounds. cymitquimica.combldpharm.com PACs are characterized by the fusion of multiple aromatic rings, and the core of this molecule is an anthracene (B1667546) system. The fusion of a furan (B31954) ring, a five-membered oxygen-containing heterocycle, to the anthracene backbone places it within the realm of heterocyclic chemistry. cymitquimica.combldpharm.comgeorganics.sk
The study of fused polycyclic and heterocyclic systems is driven by their prevalence in biologically active natural products and their potential applications in materials science. researchgate.netnih.gov The fusion of a furan ring to a larger aromatic system, such as naphthalene (B1677914) or anthracene, can significantly influence the electronic properties, reactivity, and biological activity of the parent molecule. researchgate.net Furan-containing PACs have garnered interest for their potential as fluorescent materials and chiral scaffolds. researchgate.net The synthesis of complex polycyclic frameworks often utilizes strategies like the Diels-Alder reaction to efficiently construct these fused systems. mdpi.com Derivatives of heteroarene-fused anthracendiones are considered promising scaffolds for developing new compounds with therapeutic potential. nih.gov
Structural Characteristics of Furan-1,3-dione Scaffolds as Cyclic Anhydrides
The furan-1,3-dione portion of this compound is a cyclic anhydride (B1165640). bldpharm.comaakash.ac.in Cyclic anhydrides are derived from dicarboxylic acids through the removal of a water molecule, forming a ring structure containing the -C(O)OC(O)- functional group. aakash.ac.in This structural feature makes them reactive towards nucleophiles.
The reactivity of cyclic anhydrides can be tuned by the structure to which they are fused. researchgate.net The anhydride group consists of two acyl groups, which can be symmetrical or unsymmetrical. researchgate.net In this compound, the furan-1,3-dione ring is attached to the rigid, planar anthracene system. This fusion influences the strain and electronic properties of the anhydride ring. Cyclic anhydrides are valuable tools in organic synthesis and bioconjugation, often used to introduce new functional groups or to link molecules together. researchgate.netnih.govresearchgate.net
Relationship and Distinctions from Other Fused Furan-Anthracene Isomers
This compound is one of several possible isomers that can be formed by fusing a furan-dione ring to an anthracene core. The notation "[2,3-c]" specifies the exact mode of fusion between the furan ring and the anthracene skeleton. Other isomers, such as those derived from anthra[2,3-b]furan, exist and exhibit different properties. nih.govresearchgate.netresearchgate.net For instance, anthra[2,3-b]furan-5,10-dione derivatives have been extensively studied for their antitumor properties. nih.govresearchgate.net
Role of Furan-2,3-diones as Useful Synthons in Organic Synthesis
While this article focuses on a furan-1,3-dione, the closely related furan-2,3-diones are well-documented as highly versatile synthons (synthetic building blocks) in organic and heterocyclic chemistry. mdpi.comacs.orgresearchtrends.net Furan-2,3-diones are known to react with a variety of nucleophiles, leading to the formation of a wide range of heterocyclic compounds. mdpi.com
Their reactions often involve the opening of the furan ring followed by cyclocondensation. For example, furan-2,3-diones react with 1,2-diamines to produce quinoxaline (B1680401) derivatives. mdpi.comclockss.org They can also react with aromatic amines to yield Schiff bases or pyrrole-2,3-dione derivatives, depending on the reaction conditions. mdpi.comacgpubs.org The reactivity of the furan-2,3-dione system, which includes both carbonyl and lactone functionalities, allows for its use in the synthesis of complex molecules, including dyes and biologically active compounds. mdpi.comnih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6812-14-2 | cymitquimica.com, bldpharm.com |
| Molecular Formula | C₁₈H₈O₃ | cymitquimica.com |
| Molecular Weight | 272.26 g/mol | Calculated |
| Physical Form | Solid | cymitquimica.com |
| InChIKey | AJXNLGUENUIIRW-UHFFFAOYSA-N | cymitquimica.com |
Note: The molecular weight was calculated based on the provided molecular formula.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphtho[2,3-f][2]benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O3/c17-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(18)19-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXNLGUENUIIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455128 | |
| Record name | 2,3-Anthracenedicarboxylic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-14-2 | |
| Record name | 2,3-Anthracenedicarboxylic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Anthracenedicarboxylic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Anthra 2,3 C Furan 1,3 Dione and Its Analogs
Strategies for the Construction of Furan-1,3-dione Moieties
The furan-1,3-dione ring system is a key structural feature of the target molecule. Its synthesis often involves the preparation of suitable precursors followed by cyclization reactions.
Preparation of Furan-2,3-dione Precursors for Chemical Transformations
Furan-2,3-diones are versatile precursors in the synthesis of various heterocyclic compounds. mdpi.com These reactive intermediates can be prepared through several methods. One common approach involves the cyclization of α-oxo- or α-hydroxy-β-dicarbonyl compounds. For instance, the reaction of aroylpyruvic acids with thionyl chloride can yield 5-arylfuran-2,3-diones. researchgate.net These furan-2,3-diones are known to be unstable and readily react with nucleophiles, which can lead to ring-opening or the formation of new heterocyclic systems. researchgate.net Another method involves the cyclization of trichloromethyl-1,3-diketones with oxalyl chloride to produce 4-(trichloroacetyl)furan-2,3-diones. ekb.eg Hydrolysis of these furan-2,3-diones can lead to the formation of substituted furan-2(5H)-ones. ekb.eg
Furan-2,3-diones can also be generated in situ from acylpyruvic acids in the presence of carbodiimides, which then react with other nucleophiles to form more complex heterocyclic structures. beilstein-journals.org The reactivity of furan-2,3-diones makes them valuable synthons for creating diverse molecular architectures. mdpi.com
Ring Closure Reactions Leading to Fused Furan-1,3-diones
The formation of the fused furan-1,3-dione ring, specifically the anhydride (B1165640) moiety, is a critical step. This is typically achieved through the dehydration of a corresponding dicarboxylic acid.
The synthesis of cyclic anhydrides from dicarboxylic acids is a well-established transformation. For example, 2,3-naphthalenedicarboxylic anhydride, an analog of the target molecule's core, can be prepared from 2,3-naphthalenedicarboxylic acid. kaimosi.com This conversion is often accomplished by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride or by treatment with thionyl chloride. kaimosi.comlookchem.com In one instance, the reaction of 2,3-naphthalenedicarboxylic acid with thionyl chloride directly yields the cyclic anhydride. kaimosi.com A simple and high-yield procedure involves the dehydration of the diacid using concentrated sulfuric acid in acetic anhydride. lookchem.com The resulting 2,3-naphthalenedicarboxylic anhydride is a stable, crystalline solid. lookchem.com
| Precursor | Reagent | Product | Reference |
| 2,3-Naphthalenedicarboxylic Acid | Thionyl Chloride | 2,3-Naphthalenedicarboxylic Anhydride | kaimosi.com |
| 2,3-Naphthalenedicarboxylic Acid | Acetic Anhydride, Sulfuric Acid | 2,3-Naphthalenedicarboxylic Anhydride | lookchem.com |
Methodologies for Anthracene-Furan Ring Annulation
The fusion of a furan (B31954) ring onto an anthracene (B1667546) framework presents specific regiochemical and synthetic challenges.
Regioselective Synthesis Approaches for Fused Furan Systems
Achieving regioselectivity in the formation of fused furan systems is crucial for the synthesis of well-defined isomers. Various strategies have been developed to control the outcome of annulation reactions. Copper-mediated decarboxylative annulation of α,β-alkenyl carboxylic acids with cyclic ketones can produce fused furan derivatives with complete regioselectivity. researchgate.netnih.gov Transition metal-catalyzed reactions, such as those employing palladium, have also been instrumental in the regioselective synthesis of fused furans. mdpi.com For instance, palladium-catalyzed intramolecular C-H/C-H biaryl coupling is an effective method for constructing dibenzo-fused five-membered heterocycles. mdpi.com
Another approach involves the intramolecular cyclization of unsaturated acyloxy sulfones, which, after dehydration and isomerization, yield fused furan rings in good yields. nih.gov The choice of catalyst, ligand, and reaction conditions often plays a critical role in directing the regioselectivity of these cyclization reactions. nih.gov
| Method | Key Features | Reference |
| Copper-Mediated Decarboxylative Annulation | Complete regioselectivity in the reaction of α,β-alkenyl carboxylic acids and cyclic ketones. | researchgate.netnih.gov |
| Palladium-Catalyzed C-H/C-H Biaryl Coupling | Effective for constructing dibenzo-fused five-membered heterocycles. | mdpi.com |
| Intramolecular Cyclization of Acyloxy Sulfones | Forms fused furan rings after dehydration and isomerization. | nih.gov |
Challenges in Constructing Benzo-Fused Five-Membered Rings
The construction of benzo-fused five-membered rings, including furans, is not without its difficulties. A significant challenge lies in controlling the regioselectivity during C-H cyclization. acs.org Steric hindrance and the electronic properties of the starting materials can influence the position of the ring closure, potentially leading to a mixture of isomers. mdpi.com
Chemical Reactivity and Mechanistic Studies of Anthra 2,3 C Furan 1,3 Dione Scaffolds
Electrophilic and Nucleophilic Reactions of the Furan-1,3-dione Ring
The furan-1,3-dione moiety within the anthra[2,3-c]furan-1,3-dione scaffold possesses distinct reactive sites susceptible to both electrophilic and nucleophilic attack. The carbonyl groups and the lactone functionality are key to its chemical transformations. Furan-2,3-diones, in general, are recognized as valuable synthons for creating a variety of heterocyclic compounds, exhibiting characteristic reactions of both carbonyls and lactones depending on the nature of the attacking nucleophile. mdpi.com
This compound undergoes cyclocondensation reactions with bifunctional nucleophiles, such as 1,2-diamines. These reactions are a cornerstone in the synthesis of complex heterocyclic systems. For instance, the reaction of furan-2,3-diones with 1,2-diaminoanthra-9,10-quinone leads to the formation of novel anthra-9,10-quinone and naphtho[2,3-f]quinoxaline (B14755003) dyes. mdpi.comslideshare.net
The mechanism typically involves an initial nucleophilic attack by one of the amino groups of the 1,2-diamine onto one of the carbonyl carbons of the furan-1,3-dione ring. mdpi.com This is followed by an intramolecular cyclization where the second amino group attacks the remaining lactone carbonyl group, leading to ring opening and subsequent formation of a new heterocyclic ring fused to the anthracene (B1667546) core. mdpi.comslideshare.net For example, the reaction of 1,2-diaminoanthra-9,10-quinone with various furan-2,3-diones in boiling benzene (B151609) results in the formation of naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione derivatives in high yields (90-96%). mdpi.com This process is analogous to the synthesis of pyrazino[2,3-g]quinoxaline (B3350192) derivatives from the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. nih.gov
The synthesis of various quinoxaline (B1680401) derivatives, which are important intermediates in medicinal chemistry and materials science, often relies on such cyclocondensation strategies. researchgate.netchemrxiv.org The reaction conditions, such as solvent and temperature, can influence the reaction pathway and product yields. mdpi.com
Table 1: Examples of Cyclocondensation Reactions with Bifunctional Nucleophiles
| Reactant 1 | Reactant 2 | Product | Reference |
| Furan-2,3-diones | 1,2-Diaminoanthra-9,10-quinone | Naphtho[2,3-f]quinoxaline and Anthra-9,10-quinone dyes | mdpi.comslideshare.net |
| 4,4-dimethyltetrahydrofuran-2,3-dione | 1,2-phenylenediamine | 3,3-dimethyl-2,3-dihydrofuro[2,3-b]quinoxaline | asianpubs.org |
| Tetraaminobenzoquinone | bis(triisopropylsilyl)hexadiyne-2,3-dione | 2,3,7,8-tetrakis(triisopropylsilylethynyl)pyrazino[2,3-g]quinoxaline-5,10-dione | nih.gov |
| 6,7-dichloro-5,8-quinoxalinedione | Varies | 5,10-pyrazino[2,3-g]quinoxalinediones | researchgate.net |
The lactone carbonyl group in the furan-1,3-dione ring is a prime site for nucleophilic attack, leading to ring-opening reactions. This reactivity is a characteristic feature of furan-2,3-diones. mdpi.com The attack of a nucleophile on the lactone carbonyl can result in the cleavage of the furan (B31954) ring, providing a pathway to various functionalized derivatives.
In the context of cyclocondensation with 1,2-diamines, the second step of the reaction mechanism involves the nucleophilic attack of the second amino group on the lactone carbonyl, which facilitates the ring opening and subsequent formation of the new heterocyclic system. mdpi.comslideshare.net This type of ring-opening is a crucial step in the synthesis of quinoxaline derivatives from furan-2,3-diones and aromatic diamines. acgpubs.org
Hydrolysis, a specific type of nucleophilic attack using water as the nucleophile, can also lead to the opening of the lactone ring. For instance, the hydrolysis of 3-aroyl-6-aryl-3,5-dihalo-3,4-dihydro-2H-pyran-2,4-diones, which can be formed from furan-2,3-diones, yields 3-aroyl-6-aryl-5-halo-4-hydroxy-2H-pyran-2-ones. asianpubs.org Similarly, the cleavage of the tert-butyl ester of anthra[2,3-b]furan-3-carboxylic acid with a weak acid like trifluoroacetic acid results in the corresponding carboxylic acid in a quantitative yield, demonstrating the susceptibility of the ester linkage, analogous to a lactone, to cleavage. nih.gov
Cyclocondensation Reactions with Bifunctional Nucleophiles (e.g., 1,2-Diamines)
Pericyclic Reactions: Diels-Alder Cycloadditions
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, is a key pericyclic reaction involving this compound scaffolds. wikipedia.org This reaction involves a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgiitk.ac.in
Furan and its derivatives can act as either the diene or the dienophile in Diels-Alder reactions, depending on the substituents present on the furan ring and the nature of the reacting partner. nih.govconicet.gov.ar The aromatic character of the furan ring must be overcome for the reaction to proceed, which often requires harsh conditions like high temperatures or the use of catalysts. nih.gov
When the furan ring is part of an electron-rich system, it typically acts as the diene, reacting with an electron-poor dienophile. nih.gov Conversely, if the furan ring is substituted with electron-withdrawing groups, it can function as a dienophile in reactions with electron-rich dienes. conicet.gov.ar For example, 2-nitrofurans have been shown to act as dienophiles in Diels-Alder reactions. conicet.gov.ar The presence of the dione (B5365651) functionality in this compound, which is electron-withdrawing, would likely enhance its dienophilic character.
The Diels-Alder reaction is widely used in the synthesis of complex molecules, including natural products and materials. iitk.ac.in For instance, the reaction of anthracene with maleic anhydride (B1165640) is a classic example of a Diels-Alder reaction. iitk.ac.in
The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. iitk.ac.inlibretexts.org In reactions involving furan derivatives, two main stereoisomeric products can be formed: the endo and exo adducts. researchgate.netresearchgate.net
The formation of these isomers is governed by kinetic and thermodynamic control. nih.gov The endo product is generally formed faster (kinetically favored), while the exo product is typically more stable (thermodynamically favored). researchgate.netresearchgate.net The ratio of endo to exo products can be influenced by reaction conditions such as temperature and solvent. researchgate.net For example, in the Diels-Alder reaction of furan with maleic anhydride, the endo isomer is kinetically favored in the gas phase, but the preference shifts to the exo isomer in the presence of a solvent like acetonitrile (B52724). researchgate.net
The stereochemical outcome is a critical aspect of the Diels-Alder reaction, as it allows for the precise construction of stereocenters in the resulting cyclic product. acs.orgmasterorganicchemistry.com The "cis rule" states that the configuration of both the diene and the dienophile is conserved in the product. chim.it
Table 2: Factors Influencing Stereoselectivity in Furan Diels-Alder Reactions
| Factor | Influence on Stereoselectivity | Reference |
| Temperature | Higher temperatures can favor the thermodynamically more stable exo product due to the reversibility of the reaction. | researchgate.netresearchgate.net |
| Solvent | The polarity of the solvent can influence the transition state energies, thus affecting the endo/exo ratio. | researchgate.net |
| Substituents | Electron-withdrawing or -donating groups on the furan or dienophile can affect the reaction rate and diastereoselectivity. | mdpi.com |
| Control | Kinetic control favors the faster-forming endo product, while thermodynamic control favors the more stable exo product. | nih.govresearchgate.net |
Role as Dienophiles and Dienes in [4+2] Cycloadditions
Comparative Reactivity with Other Furan-Annulated Acenes
The reactivity of this compound can be understood in the broader context of other furan-annulated acenes. The electronic properties of the fused aromatic system play a significant role in determining the reactivity of the furan moiety.
Furan itself is an electron-rich aromatic heterocycle and typically participates as the diene in Diels-Alder reactions. conicet.gov.ar However, annulation to an acene and the presence of electron-withdrawing groups, such as the dione functionality, can significantly alter this behavior. For instance, benzo[c]furan, also known as isobenzofuran, is a highly reactive molecule that readily acts as a diene in Diels-Alder reactions. thieme-connect.de
In contrast, the presence of a nitro group, a strong electron-withdrawing group, on the furan ring can render it dienophilic. conicet.gov.ar Similarly, the dione group in this compound would be expected to decrease the electron density of the furan ring, thereby increasing its potential to act as a dienophile compared to unsubstituted furan or furan-annulated acenes without such electron-withdrawing substituents. The reactivity of these systems is also influenced by the aromatic stabilization energy of the acene core. For example, the reactivity of acenes in Diels-Alder reactions with C60 fullerene has been studied, showing a dependence on the acene structure.
Derivatives and Functionalization Strategies of Anthra 2,3 C Furan 1,3 Dione Systems
Introduction of Substituents on the Furan (B31954) Ring for Structural Diversification
The furan ring within the anthra[2,3-c]furan-1,3-dione system presents opportunities for targeted functionalization to create a diverse range of derivatives. organic-chemistry.org One common strategy involves the introduction of various substituents at available positions on the furan moiety. This can influence the electronic properties and reactivity of the entire molecule.
Research has shown that the synthesis of substituted furans can be achieved through various catalytic methods. For instance, gold-catalyzed cyclizations of diols can yield furan rings, a process that can be adapted for the functionalization of the this compound core. organic-chemistry.org Additionally, palladium-catalyzed reactions have proven effective in producing 2,5-disubstituted furans from enyne acetates, offering a potential route to introduce substituents onto the furan portion of the this compound scaffold. organic-chemistry.org
A notable example of furan ring modification is the synthesis of anthra[2,3-b]furan-3-carboxamides. nih.govreactionbiology.com In these derivatives, a carboxamide group is introduced at the 3-position of the furan ring. This modification has been shown to be critical for the biological activity of these compounds. researchgate.net The synthesis of these carboxamides often starts from 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid, which is then converted to the corresponding amides. nih.govreactionbiology.com This process allows for the introduction of a wide variety of amine-containing side chains, leading to a library of structurally diverse compounds with different biological profiles. nih.gov
| Starting Material | Reaction | Product | Key Feature |
| 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid | Amide coupling | Anthra[2,3-b]furan-3-carboxamides | Introduction of diverse side chains at the furan ring |
| Enyne acetates | Palladium catalysis | 2,5-disubstituted furans | Potential for furan ring substitution |
| Diols | Gold-catalyzed cyclization | Substituted furans | Method for furan ring formation and functionalization |
Chemical Modification of the Anthracene (B1667546) Framework in Fused Systems
Modification of the anthracene framework in fused systems like this compound is a crucial strategy for altering their chemical and physical properties. beilstein-journals.org The electron-withdrawing nature of the carbonyl groups in the anthraquinone (B42736) core significantly influences its reactivity, making modifications a non-trivial task. colab.ws However, various methods have been developed to introduce functional groups onto the anthracene skeleton. colab.ws
One common approach is through nucleophilic substitution reactions, where halogens or nitro groups on the anthracene ring are replaced by other functional groups. colab.ws Cross-coupling reactions, such as the Suzuki-Miyaura reaction, catalyzed by transition metal complexes, are also powerful tools for forming new carbon-carbon bonds on the anthracene core. colab.ws For instance, a methyl group can be introduced via cross-coupling of a bromo-substituted anthraquinone with methylboronic acid. colab.ws
The introduction of substituents can have a profound impact on the molecule's properties. For example, the presence of 4,11-dihydroxy groups in certain anthra[2,3-b]furan derivatives has been found to be critical for their cytotoxic activity. researchgate.net Halogenation of the anthracene framework is another modification strategy that can significantly alter the electronic structure, reactivity, and optical behavior of the molecule. vsu.ru
| Reaction Type | Catalyst/Reagent | Modification | Effect |
| Nucleophilic Substitution | - | Replacement of halogens/nitro groups | Introduction of various functional groups |
| Suzuki-Miyaura Coupling | Palladium complexes | Formation of C-C bonds | Introduction of alkyl or aryl groups |
| Halogenation | - | Introduction of F, Cl, Br | Altered electronic and optical properties |
Synthesis of Annulated Homologues and Spiro-Fused Derivatives
The synthesis of annulated homologues and spiro-fused derivatives of this compound represents a sophisticated approach to creating complex, three-dimensional molecular architectures. These strategies significantly expand the structural diversity and potential applications of the parent compound.
Annulation involves the fusion of additional rings onto the existing this compound framework. This can be achieved through various cyclization reactions. For example, intramolecular Friedel-Crafts reactions can be employed to construct new rings. rsc.org Another powerful technique is the Diels-Alder reaction, which can be used to build new six-membered rings onto the aromatic system. nih.gov The synthesis of tetraceno[2,3-b]benzo[d]thiophene, a higher annulated analogue, demonstrates the extension of the fused ring system, which can lead to materials with enhanced electronic properties. acs.org
Spiro-fused derivatives are characterized by a common atom shared between two rings. The synthesis of such compounds often involves multicomponent reactions. For instance, spiro[dihydropyridine-oxindole] derivatives can be prepared through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org Similarly, spiro indane-1,3-dione compounds can be synthesized via 1,3-dipolar cycloaddition reactions. researchgate.net These methods allow for the creation of intricate spirocyclic systems with high regio- and stereoselectivity. researchgate.net The synthesis of 2ʹ,5-dioxo-5H-spiro[furan-2,3ʹ-indoline]-3-carboxylate derivatives has also been reported through a three-component reaction, highlighting the versatility of this approach. nih.gov
| Derivative Type | Synthetic Strategy | Key Intermediates/Reactants | Resulting Structure |
| Annulated Homologues | Intramolecular Friedel-Crafts, Diels-Alder | - | Extended fused-ring systems |
| Spiro-fused Derivatives | Multicomponent reactions, 1,3-dipolar cycloaddition | Arylamines, isatins, diones | Complex spirocyclic architectures |
Targeted Modifications for Specific Chemical Properties
Targeted modifications of the this compound scaffold are strategically employed to fine-tune its chemical properties for specific applications. These modifications can influence a range of characteristics, from biological activity to performance in electronic devices.
For instance, in the development of potential antitumor agents, modifications are aimed at enhancing cytotoxicity and overcoming drug resistance. The introduction of specific substituents, such as 4,11-hydroxy groups and carboxamide moieties, has been shown to be critical for the anticancer activity of anthra[2,3-b]furan derivatives. researchgate.net These modifications can lead to compounds that interact with specific biological targets, such as topoisomerases and protein kinases. nih.govreactionbiology.com The goal is often to create derivatives that are potent against a panel of tumor cell lines, including those resistant to conventional chemotherapeutics. researchgate.netnih.gov
In the realm of materials science, modifications are designed to alter the electronic and photophysical properties of the this compound system. The synthesis of extended, annulated systems like tetraceno[2,3-b]benzo[d]thiophene is a strategy to create organic semiconductors with improved charge transport characteristics for applications in organic field-effect transistors (OFETs). acs.org The introduction of heteroatoms, such as sulfur, can also be used to balance the stability and conjugation of the molecule, which is crucial for its performance in electronic devices. acs.org Furthermore, the synthesis of novel fluorophores and energy materials can be achieved through reactions involving aryne intermediates, leading to complex aromatic and heteroaromatic structures. core.ac.uk
| Target Property | Modification Strategy | Example Derivative | Application |
| Antitumor Activity | Introduction of specific functional groups | Anthra[2,3-b]furan-3-carboxamides | Cancer chemotherapy |
| Organic Semiconductor | Synthesis of extended, annulated systems | Tetraceno[2,3-b]benzo[d]thiophene | Organic Field-Effect Transistors (OFETs) |
| Fluorescence | Aryne-based synthesis | Dibenzo[de,g]cinnolines | Fluorescent probes |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise atomic arrangement of Anthra[2,3-c]furan-1,3-dione.
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically observed between 7.0 and 9.0 ppm. The spectrum displays a complex pattern of multiplets arising from the eight distinct aromatic protons on the anthracene (B1667546) core. The specific chemical shifts and coupling constants are dictated by the electronic environment of each proton. Protons on the terminal benzene (B151609) rings are expected to resonate at different frequencies than those on the central ring, and their coupling patterns provide information on their relative positions. A commercially available spectrum shows signals broadly distributed in the aromatic region, confirming the presence of these protons. nih.gov In related substituted anthracene derivatives, protons in positions analogous to H-4 and H-11 of the parent anthracene can be shifted significantly downfield. semanticscholar.org
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
While specific ¹³C NMR data for this compound is not detailed in the available literature, the expected spectrum can be inferred from its structure and data from analogous compounds. The spectrum would feature signals for the carbonyl carbons of the anhydride (B1165640) group and the various aromatic carbons. The carbonyl carbons are expected to appear significantly downfield, typically in the range of 160-170 ppm. For instance, in related anthra[2,3-b]furan-3-carboxamides, carbonyl signals are observed in this region. researchgate.netnih.gov The 14 aromatic carbons would produce a series of signals in the approximate range of 110-140 ppm. Data for the parent 2,3-anthracenedicarboxylic acid shows a complex set of aromatic carbon signals, providing a reference for the expected shifts in the anhydride. nih.gov The symmetry of the molecule influences the number of unique carbon signals observed.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 170 |
Note: The table is based on general values for the functional groups and data from related structures, as specific experimental data for this compound was not found.
Tautomerism is a significant phenomenon in certain furan-dione derivatives, particularly those capable of forming stable enol structures. In many 1,3-dicarbonyl systems, a chemical equilibrium exists between the keto and enol forms. researchgate.net Research on compounds derived from 4-acyl-5-aryl-furan-2,3-diones demonstrates that upon reaction with nucleophiles, the resulting open-chain products exhibit keto-enol tautomerism. nih.gov This equilibrium can be observed and quantified using NMR spectroscopy, where distinct signals for both the keto and enol tautomers appear. fishersci.com For example, the presence of a hydroxyl proton signal around 9.5 ppm and specific shifts for vinylic carbons can confirm the enol form. nih.gov The stability of the enol tautomer is often enhanced by the formation of an intramolecular hydrogen bond, creating a stable six-membered ring. While this compound itself is a stable anhydride and not expected to exhibit this type of tautomerism, its furan-dione substructure is central to the chemistry of related compounds where tautomerism is a key feature. fishersci.com
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry confirms the molecular weight of this compound. With a molecular formula of C₁₆H₈O₃, the compound has a calculated molecular weight of approximately 248.23 g/mol and a monoisotopic mass of 248.0473 Da. nih.govclockss.org In a mass spectrum, the most prominent feature would be the molecular ion peak (M⁺) at m/z ≈ 248. While detailed fragmentation data is not widely published, typical fragmentation pathways for aromatic anhydrides would involve the sequential loss of carbon monoxide (CO) and carbon dioxide (CO₂) from the anhydride moiety.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₈O₃ | nih.gov |
| Molecular Weight | 248.23 g/mol | nih.gov |
| Exact Mass | 248.0473 Da | nih.gov |
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared spectroscopy is used to identify the key functional groups within a molecule. For this compound, the most characteristic signals are from the anhydride group. Cyclic anhydrides typically exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. These bands are expected to appear in the region of 1750-1850 cm⁻¹. For comparison, IR data for a related N-propyl-2,3-anthracenedicarboximide derivative shows strong carbonyl absorption bands at 1709 and 1762 cm⁻¹. The spectrum of this compound would also feature absorption bands corresponding to C=C stretching vibrations within the aromatic rings (approx. 1450-1600 cm⁻¹) and C-H bending vibrations (below 900 cm⁻¹).
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Anhydride C=O | 1750 - 1850 | Asymmetric & Symmetric Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
Note: The ranges are based on typical values for these functional groups and data from analogous molecules.
Electronic Absorption Spectroscopy for Chromophore Characterization
The electronic absorption (UV-Vis) spectrum of this compound is governed by its extensive conjugated π-electron system. The anthracene core is a well-known chromophore, and its fusion with the furan-dione ring modifies the electronic transitions. Studies on derivatives of 2,3-anthracenedicarboxylic acid show complex absorption spectra with multiple bands, indicating several allowed π→π* transitions. For example, a derivative measured in acetonitrile (B52724) displays absorption maxima (λmax) at 241, 302, 400, and 423 nm. These bands correspond to electronic transitions of the large aromatic system. The fine structure often observed in the spectra of polycyclic aromatic hydrocarbons is a result of vibronic coupling. The position and intensity of these absorption bands are sensitive to the solvent environment.
Table 5: Representative UV-Vis Absorption Data for a Related Anthracene-2,3-dicarboximide Derivative
| Solvent | Absorption Maxima (λmax, nm) |
|---|
Source: Data from a 9,10-bis-substituted-N-propyl-2,3-anthracenedicarboximide derivative.
X-ray Diffraction Studies for Solid-State Molecular Packing and Crystal Structure
Information not available.
Theoretical and Computational Chemistry of Anthra 2,3 C Furan 1,3 Dione Systems
Electronic Structure and Molecular Orbital Theory (e.g., Frontier Molecular Orbital Analysis)
The electronic behavior of molecules is fundamentally governed by the arrangement and energies of their electrons in molecular orbitals. For molecules involved in chemical reactions, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. This is known as Frontier Molecular Orbital (FMO) theory. libretexts.orgimperial.ac.uk The HOMO is the orbital that is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity and stability.
In the context of Diels-Alder reactions, which are a key reaction type for furan-containing compounds, FMO theory helps predict the reaction's feasibility and rate. mdpi.com The interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) is the primary stabilizing interaction that drives the reaction forward. wikipedia.org The relative rates of many Diels-Alder reactions can be understood in terms of the energy differences between these frontier orbitals. mdpi.com
For fused furan (B31954) systems like Anthra[2,3-c]furan, computational methods such as AM1 semiempirical methods have been used to evaluate frontier molecular orbital energies to understand their reactivity in Diels-Alder reactions. thieme-connect.de These calculations can provide valuable data on the HOMO and LUMO energy levels, which in turn helps in predicting the reactivity of these compounds with various dienophiles. thieme-connect.de
| Term | Description |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. It is typically nucleophilic. libretexts.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. It is typically electrophilic. libretexts.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. |
Aromaticity Analysis in Fused Furan Systems, Including Anthra[2,3-c]furan
Furan itself is considered an aromatic compound because it has a cyclic, planar structure with a continuous ring of p-orbitals containing 6 π-electrons (4 from the double bonds and 2 from one of the lone pairs on the oxygen atom), which satisfies Hückel's rule (4n+2 π-electrons). vedantu.comwikipedia.org However, the aromaticity of furan is more modest compared to benzene (B151609), as indicated by its lower resonance energy. wikipedia.org This reduced aromaticity makes the furan ring more susceptible to participating in reactions like the Diels-Alder reaction, where the aromaticity is temporarily disrupted. wikipedia.org
The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational method used to quantify the degree of aromaticity based on bond lengths. mdpi.com This analysis, along with other electronic structure calculations, provides a quantitative measure of how the fusion of additional benzene rings impacts the electronic properties and reactivity of the central furan ring system. mdpi.com
| Compound | General Trend in Furan Ring Aromaticity | Implication for Reactivity |
|---|---|---|
| Furan | Moderately aromatic. wikipedia.org | Readily participates in Diels-Alder reactions. wikipedia.org |
| Benzo[c]furan | Less aromatic than furan. thieme-connect.de | Highly reactive diene. thieme-connect.de |
| Anthra[2,3-c]furan | Even less aromatic than benzo[c]furan. thieme-connect.de | Very high reactivity as a diene in Diels-Alder reactions. thieme-connect.de |
Reaction Pathway Modeling and Transition State Calculations (e.g., Diels-Alder Reactions)
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, allowing for the formation of six-membered rings in a stereospecific manner. wikipedia.orgiitk.ac.in It is a concerted cycloaddition reaction between a conjugated diene and a dienophile. wikipedia.org Computational chemistry plays a vital role in understanding the intricate details of the reaction mechanism, particularly the structure and energy of the transition state.
For Diels-Alder reactions involving furan and its fused derivatives, computational studies have been performed to model the reaction pathway and calculate the energies of the transition states. mdpi.comresearchgate.net These calculations, often using methods like DFT, can predict the activation energies for the reaction, which are directly related to the reaction rate. nih.gov For instance, studies have shown a linear correlation between the calculated activation energies and the degree of benzannulation in the furan system, with anthra[2,3-c]furan exhibiting a lower activation barrier for Diels-Alder reactions compared to benzo[c]furan. thieme-connect.de
Transition state calculations also provide insights into the stereoselectivity of the reaction. researchgate.net By comparing the energies of the transition states leading to different stereoisomers (e.g., exo and endo adducts), chemists can predict which product will be favored. researchgate.net Furthermore, detailed analysis of the transition state geometry can reveal the timing of bond formation. While the Diels-Alder reaction is generally considered concerted, computational studies have shown that the two new carbon-carbon bonds may not form in perfect synchrony. nih.gov
Density Functional Theory (DFT) Applications for Geometrical and Electronic Properties
Density Functional Theory (DFT) has become a powerful and widely used computational method in chemistry for investigating the electronic structure and properties of molecules. bytebucket.org DFT calculations can provide highly accurate predictions of molecular geometries, vibrational frequencies, and a range of electronic properties.
In the study of anthra[2,3-c]furan-1,3-dione and related compounds, DFT is employed to:
Optimize Molecular Geometries: Determine the most stable three-dimensional arrangement of atoms in the molecule. mdpi.com
Calculate Electronic Properties: Predict properties such as dipole moments, polarizabilities, and the distribution of electron density. researchgate.net
Analyze Chemical Bonding: Tools like the Atoms in Molecules (AIM) theory can be used in conjunction with DFT to characterize the nature of chemical bonds, including hydrogen bonds. mdpi.com
Investigate Reaction Mechanisms: As mentioned previously, DFT is crucial for calculating the energies of reactants, products, and transition states, thereby elucidating reaction pathways. mdpi.comnih.gov
For example, DFT studies on related anthraquinone (B42736) derivatives have been used to investigate intramolecular hydrogen bonding and its effect on the molecule's properties. mdpi.com These calculations can also be extended to study intermolecular interactions, which are important for understanding how molecules pack in the solid state. mdpi.com
Calculation of Photophysical Properties and Electronic Excitations
The interaction of molecules with light is fundamental to their photophysical properties, such as absorption and fluorescence. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for predicting and understanding these properties. mdpi.com
For compounds like this compound, which possess an extended conjugated π-system, interesting photophysical behavior is expected. TD-DFT calculations can be used to:
Predict UV-Vis Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the absorption spectrum of a molecule. researchgate.net
Analyze the Nature of Electronic Transitions: TD-DFT provides information about which molecular orbitals are involved in a particular electronic excitation (e.g., π to π* transitions). researchgate.net
Investigate Fluorescence: While predicting fluorescence properties is more complex, TD-DFT can provide insights into the geometry and energy of the first excited state, which are crucial for understanding emission processes.
Studies on related anthra[2,3-b]furan derivatives have utilized computational methods to understand their photochemical properties, including photoinduced decomposition and the formation of fluorescent products. researchgate.net These computational insights are invaluable for the design of new materials with specific optical properties, such as fluorescent probes and photoswitches.
Computational Studies on Molecular Rigidity and Packing
The way molecules arrange themselves in the solid state has a profound impact on the material's properties. Computational studies can provide valuable information about molecular rigidity and the preferred packing arrangements in crystals.
For α-oligofurans, which are structurally related to the furan component of this compound, computational studies have shown that they are more rigid than their oligothiophene counterparts. acs.org The calculated twisting energy for oligofurans is significantly higher, indicating a greater energetic penalty for deviating from a planar conformation. acs.org This inherent rigidity influences how the molecules pack together. Despite their rigidity, oligofurans have been found to be more soluble than oligothiophenes. acs.org
Computational methods can be used to predict crystal structures and to analyze the intermolecular interactions, such as π-π stacking, that govern the packing. acs.org Understanding these interactions is crucial for the rational design of organic electronic materials, as the packing arrangement significantly affects charge transport properties.
Applications in Organic Synthesis and Advanced Materials Science
Synthons for the Preparation of Complex Heterocycles
Anthra[2,3-c]furan-1,3-dione serves as a versatile synthon, or synthetic building block, for the creation of intricate heterocyclic compounds. cymitquimica.combldpharm.com The reactivity of the dione (B5365651) functional groups allows it to participate in various chemical transformations, including nucleophilic additions and cycloadditions, to form larger, more complex ring systems. cymitquimica.com
The furan-2,3-dione core, of which this compound is a derivative, is well-regarded for its utility in heterocyclic chemistry. acgpubs.org For instance, furan-2,3-diones can react with diamines to produce complex heterocyclic structures like quinoxalinones. Research has shown that 4-aroyl-5-aryl-furan-2,3-diones can be converted into pyrrole-2,3-diones, which are then reacted with 1,2-phenylenediamines to yield 2(1H)-quinoxalinone derivatives. acgpubs.org Similarly, novel naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone dyes have been synthesized from furan-2,3-diones and various diaminoanthra-9,10-quinones. mdpi.com This established reactivity suggests the potential of this compound to serve as a starting material for analogous complex heterocyclic systems.
Table 1: Examples of Heterocycles Synthesized from Furan-dione Precursors
| Precursor Class | Reagent | Resulting Heterocycle |
|---|---|---|
| Furan-2,3-diones | 1,2-Diaminoanthra-9,10-quinone | Naphtho[2,3-f]quinoxaline-2,7,12(1H)-triones mdpi.com |
| Furan-2,3-diones | 1,4-Diaminoanthra-9,10-quinone | Anthra-9,10-quinones mdpi.com |
| 4-Aroyl-5-aryl-furan-2,3-diones | N,N-Dialkyl urea | Pyrrole-2,3-diones acgpubs.org |
Intermediates for Dye and Pigment Chemistry
Furan (B31954) derivatives are recognized for their role as intermediates in the synthesis of dyes, pigments, and optical brighteners. slideshare.net this compound, with its extended aromatic system, is a precursor for deeply colored compounds suitable for use as dyes. cymitquimica.com Its structure is related to the naphthoquinone class of dyes. pageplace.de
The synthesis of novel dyes often involves the reaction of furan-dione scaffolds with various aromatic amines. For example, new naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone derivatives, synthesized from furan-2,3-diones, have been identified as potential vat dyes. mdpi.com The chemical reactions employed in their synthesis are generally high-yield and straightforward, which is advantageous for commercial dye production. mdpi.com The chromophores, the parts of the molecule responsible for color, are characterized using spectroscopic methods to determine their properties. mdpi.com The presence of specific functional groups, such as hydroxyl or carbonyl groups ortho to amino groups in diaryl furan compounds, is crucial for producing metal-complex dyes that exhibit enhanced light fastness. slideshare.net
Building Blocks for Organic Electronic Materials
In the field of advanced materials science, this compound is considered a valuable building block for organic electronic materials. cymitquimica.com Its potential lies in its conjugated polycyclic structure, which facilitates electron mobility and light absorption, key properties for organic semiconductors. cymitquimica.com Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netgoogle.comresearchgate.net
The performance of organic electronic materials is highly dependent on their molecular structure, which dictates their frontier molecular orbital (HOMO and LUMO) energy levels. acs.org this compound is part of a class of "π-building blocks" used to construct larger, π-conjugated systems like semiconducting polymers. researchgate.netacs.org Furan-containing semiconductors have attracted significant interest due to properties such as high charge carrier mobility. researchgate.net For instance, furan-based oligomers have been shown to be highly fluorescent and possess a rigid, tight packing structure, which are desirable characteristics for electronic materials. acs.org The strategic incorporation of building blocks like this compound allows for the fine-tuning of the electronic properties of the resulting materials for specific device applications. acs.org
Table 2: Properties of Furan-based Materials for Organic Electronics
| Material Type | Key Property | Potential Application |
|---|---|---|
| Furan-based Semiconductors | High charge carrier mobility researchgate.net | Organic Field-Effect Transistors (OFETs) researchgate.net |
| α-Oligofurans | High fluorescence quantum yield acs.org | Organic Light-Emitting Diodes (OLEDs) |
| Furan-containing Polymers | Tunable electronic structure acs.org | Organic Photovoltaics (OPVs) |
Design of Polyalicyclic Nanostructures through Stereoselective Cycloaddition Chemistry
This compound is a derivative of benzo[c]furan, a class of compounds widely used as dienes in Diels-Alder reactions to construct complex, multi-ring (polyalicyclic) structures. thieme-connect.de This reactivity provides a pathway to sophisticated nanostructures. The stereochemistry of these cycloaddition reactions can be controlled, leading to the formation of specific stereoisomers, which is a key aspect of designing complex three-dimensional molecules. thieme-connect.de
Computational studies have shown that the reactivity of benzo[c]furan and its annulated homologues, such as anthra[2,3-c]furan, in Diels-Alder reactions is related to their aromaticity; there is a decrease in aromaticity when going from benzo[c]furan to anthra[2,3-c]furan, which influences the activation energies of the reaction. thieme-connect.de The use of substituted benzo[c]furans, for instance with phenyl groups, has been shown to control the stereochemical outcome of cycloadditions, enabling the synthesis of complex polyalicyclic nanostructures. thieme-connect.de This principle of stereoselective cycloaddition is a powerful tool in molecular construction and can be applied to synthons like this compound for the rational design of novel, structurally precise nanomaterials.
Q & A
Q. What are the optimized synthetic routes for Anthra[2,3-c]furan-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : A one-pot domino synthesis using T3P® (propylphosphonic anhydride) as an activating agent achieves high yields (81–94%) under mild conditions (20°C, dichloromethane solvent) . Key variables include arylpropiolic acid substituents and reaction time. For example, electron-donating groups (e.g., -OCH₃) reduce yields due to steric hindrance, while extended reaction times (20 hours) stabilize intermediates (Table 1, ). Avoid elevated temperatures (>40°C), as they promote side reactions (e.g., decomposition of intermediates).
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- Crystallography : Use SIR97 for crystal structure determination via direct methods and least-squares refinement, enabling precise bond-length and angle analysis .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermo Gravimetric Analysis (TGA) assess thermal stability and phase transitions, critical for polymer applications (e.g., melting points >200°C) .
- Chromatography : HPLC retention times (e.g., 18.72 min for diphenic anhydride analogs) validate purity and identify degradation products .
Advanced Research Questions
Q. How does T3P® activation mediate the domino cyclization mechanism in this compound synthesis?
- Methodological Answer : T3P® facilitates in situ activation of arylpropiolic acids via mixed anhydride intermediates, enabling sequential [4+2] cycloaddition and intramolecular esterification (Scheme 1, ). Kinetic studies show that optimal stoichiometry (1:1.2 acid-to-T3P® ratio) minimizes side reactions. Mechanistic probes (e.g., isotopic labeling) confirm regioselectivity at the C4 position, driven by electronic effects of substituents .
Q. What strategies resolve contradictions in reaction yield data for this compound derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 81% vs. 21% at 40°C, Table 1 ) arise from competing pathways. Use reaction profiling (e.g., in situ IR monitoring) to track intermediate formation. Statistical tools like Design of Experiments (DoE) identify critical factors (temperature, solvent polarity). For example, THF reduces yields due to poor solubility of intermediates, whereas dichloromethane enhances reactivity .
Q. How is this compound utilized in ratiometric fluorescent probes for bioimaging?
- Methodological Answer : Derivatives like 6-(dimethylamino)naphtho[2,3-c]furan-1,3-dione (ANH) exhibit pH-sensitive fluorescence (λₑₓ = 450 nm, λₑₘ = 550 nm) . ANH’s anhydride group reacts selectively with primary amines (e.g., lysine residues) under ambient conditions, enabling protein labeling at µM concentrations. Ratiometric calibration (I₅₅₀/I₄₅₀) corrects for environmental noise, achieving nanomolar sensitivity in amine detection .
Q. What role does this compound play in enantioselective copolymerization?
- Methodological Answer : As a cyclic anhydride monomer, it copolymerizes with epoxides (e.g., ethylene oxide) via stereoselective ring-opening, producing chiral polyesters with >90% enantiomeric excess (ee) . Catalytic systems (e.g., salen-Al complexes) control tacticity, as confirmed by Wide Angle X-Ray Diffraction (WAXD). Applications include biodegradable materials with tunable glass transition temperatures (Tg) .
Q. How are pharmacologically active derivatives (e.g., Cleistanthin A) synthesized from this compound scaffolds?
- Methodological Answer : Glycosylation of 4-hydroxy-6,7-dimethoxy-9-(1,3-benzodioxol-5-yl) derivatives with 3,4-di-O-methyl-D-xylopyranosyl groups yields Cleistanthin A (IC₅₀ = 0.1 µM against leukemia cells) . Structural optimization via SAR studies identifies the C9 aryl group as critical for cytotoxicity. HPLC-MS (m/z 540.52 [M+H]⁺) confirms purity, while in vivo models validate antitumor efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
